molecular formula C15H17NO4 B15237181 Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B15237181
M. Wt: 275.30 g/mol
InChI Key: MIBHINWEWDBBCX-UHFFFAOYSA-N
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Description

Benzyl 8-formyl-2-oxa-6-azaspiro[34]octane-6-carboxylate is a heterocyclic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to form the benzyl ester. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactions and the use of industrial-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Benzyl 8-carboxy-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

    Reduction: Benzyl 8-hydroxymethyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

    Substitution: Various substituted benzyl esters

Scientific Research Applications

Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

benzyl 5-formyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C15H17NO4/c17-7-13-6-16(9-15(13)10-19-11-15)14(18)20-8-12-4-2-1-3-5-12/h1-5,7,13H,6,8-11H2

InChI Key

MIBHINWEWDBBCX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)C=O

Origin of Product

United States

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